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4-(Azetidin-3-yl)benzoic acid

Cat. No.: B13526670
M. Wt: 177.20 g/mol
InChI Key: YWBATECNRHKLET-UHFFFAOYSA-N
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Description

Significance of Azetidine (B1206935) Ring in Medicinal Chemistry and Organic Synthesis

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged from relative obscurity to become a privileged scaffold in medicinal chemistry. nih.govrsc.org Its growing popularity stems from a unique combination of properties that medicinal chemists can exploit to fine-tune the characteristics of drug candidates. longdom.org The ring's inherent strain, estimated at approximately 25.4 kcal/mol, is intermediate between the less stable aziridines and the more flexible, unreactive pyrrolidines. rsc.org This moderate ring strain makes azetidines stable enough for easy handling and incorporation into molecules, while also providing a latent source of reactivity that can be harnessed in synthetic transformations. rsc.orgrsc.org

In drug design, the azetidine ring serves as a valuable tool for several reasons. Its rigid, three-dimensional structure can limit the conformational flexibility of a molecule, which can lead to a more favorable entropy of binding to a biological target and thus higher affinity. enamine.net This conformational restriction is a key strategy in fragment-based drug design. enamine.net Furthermore, the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and imparts polarity, which can improve the physicochemical properties of a drug, such as solubility. acs.org The incorporation of an azetidine moiety can also enhance metabolic stability. longdom.org Azetidines are considered bioisosteres for other common cyclic amines, such as piperazine (B1678402) or morpholine, allowing for the generation of novel, patent-free analogues of existing drugs. nih.gov The successful integration of the azetidine motif is evident in a number of approved drugs and clinical candidates. acs.orgchemrxiv.org

In organic synthesis, the development of new methods to create and functionalize azetidines has been an area of intense research. rsc.org Due to the ring strain, their synthesis can be challenging, but methods such as cycloadditions, cyclizations, and ring contractions have been established. rsc.orgmedwinpublishers.com The strain-driven reactivity of azetidines also opens up unique pathways for further chemical modification. rsc.orgrsc.org

Table 1: Key Attributes of the Azetidine Ring in Chemical Research
AttributeSignificance in Medicinal Chemistry & Organic Synthesis
Conformational Rigidity Limits molecular flexibility, potentially increasing binding affinity to biological targets by reducing the entropic penalty of binding. enamine.net
Moderate Ring Strain (~25.4 kcal/mol) Offers a balance of stability for handling and latent reactivity for synthetic transformations. rsc.org
Three-Dimensional Structure Acts as a rigid 3D scaffold, providing defined vectors for substituents and exploring chemical space. enamine.net
Polarity The nitrogen atom can act as a hydrogen bond acceptor, influencing solubility and other physicochemical properties. acs.org
Metabolic Stability Incorporation into a drug candidate can enhance its metabolic profile. longdom.org
Bioisosterism Can serve as a bioisosteric replacement for larger, more flexible rings like piperazine or morpholine, aiding in the design of new analogues. nih.govresearchgate.net
Synthetic Handle Subject to various synthetic transformations, including ring-opening and functionalization, making it a versatile building block. rsc.orgrsc.orgacs.org

Role of Benzoic Acid Moiety as a Pharmacophore and Synthetic Handle

The benzoic acid moiety, consisting of a benzene (B151609) ring attached to a carboxylic acid functional group, is a fundamental structure in organic chemistry with profound importance in medicinal applications. chemicalbook.comwikipedia.org It is found in numerous naturally occurring compounds and serves as a crucial component in a wide array of synthetic drugs. preprints.orgresearchgate.net The utility of the benzoic acid scaffold can be considered in two primary contexts: as a pharmacophore that directly contributes to biological activity and as a versatile synthetic handle for constructing more complex molecules. preprints.orgbenthamscience.com

As a pharmacophore, the carboxylic acid group of benzoic acid is ionizable at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with biological targets such as enzymes and receptors. nih.gov This ability to engage in key binding interactions is a cornerstone of its activity in many drug classes. nih.gov For instance, benzoic acid derivatives are the basis for non-steroidal anti-inflammatory drugs (NSAIDs), diuretics like furosemide, and hypoglycemic agents such as repaglinide. researchgate.netnih.gov The aromatic ring provides a scaffold for substitution, allowing for the precise positioning of other functional groups to optimize target binding and pharmacokinetic properties. nih.gov

In organic synthesis, the benzoic acid moiety is an exceptionally useful building block. researchgate.net The carboxylic acid group is one of the most versatile functional groups, readily undergoing transformations into esters, amides, acid chlorides, and alcohols. wikipedia.orgorgsyn.org This reactivity provides a "handle" for chemists to attach other molecular fragments. acs.org Furthermore, the benzene ring can be functionalized through electrophilic aromatic substitution reactions. The carboxylic acid group is a deactivating, meta-directing group, but ortho-lithiation can provide access to ortho-substituted products. Recent advances have also enabled regioselective C-H activation and olefination of benzoic acids. acs.org The Grignard reaction with bromobenzene (B47551) to produce benzoic acid via carboxylation is a classic carbon-carbon bond-forming reaction taught in organic chemistry. wikipedia.org These varied reaction pathways make benzoic acid and its derivatives indispensable starting materials for industrial and laboratory synthesis. wikipedia.orgorgsyn.org

Table 2: Dual Roles of the Benzoic Acid Moiety
RoleDescriptionExamples of Application
Pharmacophore The structural features of the moiety are directly responsible for a biological or pharmacological interaction. The carboxylic acid often acts as a key binding group (e.g., hydrogen bonding, ionic interactions). nih.govnih.govFound in drugs such as Furosemide (diuretic), Bexarotene (anticancer), and Repaglinide (antidiabetic). preprints.orgresearchgate.netnih.gov
Synthetic Handle The moiety serves as a versatile starting point for chemical synthesis. The carboxylic acid can be converted into a wide range of other functional groups (amides, esters, etc.), and the aromatic ring can be substituted. wikipedia.orgresearchgate.netorgsyn.orgUsed as a precursor in the industrial production of phenol (B47542) and as a building block for synthesizing a vast number of organic compounds. wikipedia.orgpreprints.org

Strategic Importance of 4-(Azetidin-3-yl)benzoic Acid as a Molecular Scaffold and Synthetic Intermediate in Advanced Chemical Research

The compound this compound represents a strategically designed molecule that capitalizes on the advantageous properties of both the azetidine ring and the benzoic acid moiety. rsc.orgontosight.ai Its importance in advanced chemical research lies in its utility as a bifunctional molecular scaffold and a key synthetic intermediate for the construction of complex, biologically active molecules. longdom.org The rigid, non-planar azetidine ring is linked to the planar aromatic system of benzoic acid, creating a well-defined three-dimensional structure that can be used to probe and interact with biological systems in a highly specific manner.

As a molecular scaffold, this compound provides two distinct points for chemical diversification. The carboxylic acid group can be readily converted into amides, esters, or other functionalities, while the secondary amine of the azetidine ring is a nucleophile that can be acylated, alkylated, or used in reductive amination reactions. longdom.orgacs.org This dual reactivity allows for the systematic and modular synthesis of compound libraries, which is a critical process in modern drug discovery for exploring structure-activity relationships (SAR). For example, this scaffold has been used in the synthesis of novel ligands for positron emission tomography (PET) imaging, where the benzoic acid part is coupled to one molecular fragment and the azetidine nitrogen is linked to another. nih.gov

The role of this compound as a synthetic intermediate is highlighted by its appearance in the scientific literature and chemical supplier catalogs, often in a protected form (e.g., N-Boc protected) or as a salt (e.g., hydrochloride), ready for use in multi-step synthetic sequences. americanelements.comsigmaaldrich.com Its structure is a component of more complex molecules investigated as potential therapeutic agents, such as inhibitors of enzymes like soluble epoxide hydrolase or Janus kinases (JAKs). brieflands.comnih.gov The combination of a conformationally restricted azetidine with a classic pharmacophore element like benzoic acid makes it a powerful building block for creating new chemical entities with potentially improved properties. nih.govlongdom.org

Table 3: Profile of this compound as a Research Chemical
FeatureDescription
CAS Number 1896878-52-6 chemicalbook.com
Molecular Formula C₁₀H₁₁NO₂
IUPAC Name This compound sigmaaldrich.com
Role A bifunctional building block combining a rigid saturated heterocycle with an aromatic carboxylic acid. longdom.org
Synthetic Utility Serves as a key intermediate for creating diverse compound libraries. The amine and carboxylic acid functions provide orthogonal handles for chemical modification. nih.gov
Applications in Research Used in the synthesis of PET imaging agents and as a scaffold for developing inhibitors of various enzymes for therapeutic purposes. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B13526670 4-(Azetidin-3-yl)benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

4-(azetidin-3-yl)benzoic acid

InChI

InChI=1S/C10H11NO2/c12-10(13)8-3-1-7(2-4-8)9-5-11-6-9/h1-4,9,11H,5-6H2,(H,12,13)

InChI Key

YWBATECNRHKLET-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Azetidin 3 Yl Benzoic Acid and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for the Azetidine-Benzoic Acid Core

Retrosynthetic analysis of 4-(azetidin-3-yl)benzoic acid reveals two primary disconnection points. The first and most intuitive disconnection is at the C-N bonds of the azetidine (B1206935) ring, leading to a 1,3-difunctionalized propane (B168953) derivative. This approach necessitates the formation of the strained four-membered ring as a key step.

Classical Approaches to Azetidine Ring Formation and Functionalization

Classical methods for constructing the azetidine ring remain fundamental in organic synthesis, providing robust and often scalable routes to this important heterocycle. These approaches typically involve intramolecular cyclization of acyclic precursors.

Cyclization Strategies for Four-Membered Heterocycles

The formation of the azetidine ring, a four-membered heterocycle, is most commonly achieved through intramolecular nucleophilic substitution. acs.org This involves a γ-amino halide or a related substrate where the amino group displaces a leaving group to form the cyclic structure. A significant challenge in this approach is the competition with elimination reactions, which is exacerbated by the inherent strain of the four-membered ring. acs.org To circumvent this, strong bases are sometimes required, particularly when electron-withdrawing groups reduce the nucleophilicity of the nitrogen atom. rsc.org

Alternative cyclization strategies include:

[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines. researchgate.netresearchgate.net Recent advancements have utilized visible-light photocatalysis to facilitate this transformation under mild conditions. researchgate.netrsc.org

Ring Expansion: Aziridines can be converted to azetidines through various methods, including thermal isomerization and reaction with ylides. rsc.orgorganic-chemistry.org For instance, treatment of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide can yield the corresponding azetidines. organic-chemistry.org

Reductive Cyclization: Electroreductive intramolecular cross-coupling of imines with carbonyl compounds presents another pathway to azetidine derivatives. acs.org

Transformation of Precursor Molecules to the Azetidine Moiety

The synthesis of the azetidine moiety often begins with readily available starting materials that are transformed into suitable precursors for cyclization. A common strategy involves the use of β-amino alcohols. These can be converted into γ-amino halides or sulfonates, setting the stage for intramolecular ring closure. organic-chemistry.org For example, 2-substituted-1,3-propanediols can be converted in situ to their bis-triflates, which then react with primary amines to form 1,3-disubstituted azetidines. organic-chemistry.org

Another important precursor is the β-lactam (azetidin-2-one), which can be readily reduced to the corresponding azetidine using reagents like diborane (B8814927) or lithium aluminum hydride. acs.org The wide availability of β-lactams makes this a versatile entry point to the azetidine scaffold.

Orthogonal Protective Group Strategies in Multi-Step Syntheses

In the multi-step synthesis of complex molecules like this compound, the use of orthogonal protecting groups is crucial. google.com This strategy allows for the selective deprotection of one functional group in the presence of others, enabling sequential chemical modifications.

For the synthesis of azetidine-containing compounds, common nitrogen protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be removed under acidic and hydrogenolysis conditions, respectively. The choice of protecting group for the carboxylic acid moiety, such as a methyl or ethyl ester, must also be considered to ensure compatibility with the reaction conditions used throughout the synthesis. The ability to selectively deprotect the azetidine nitrogen and the carboxylic acid is essential for further functionalization or for the final deprotection step to yield the target compound. nih.govrsc.orgnih.gov For instance, the Boc group on the azetidine nitrogen can be removed with acid, while a benzyl (B1604629) ester on the carboxylic acid can be cleaved by hydrogenation, demonstrating an orthogonal protection scheme.

Modern Catalytic Methods for the Construction and Functionalization of this compound

Modern synthetic chemistry has seen a surge in the development of powerful catalytic methods that have revolutionized the construction of complex molecules. Transition metal catalysis, in particular, has provided efficient and selective ways to form C-C and C-N bonds, which are central to the synthesis of this compound and its analogs.

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl-Azetidine Linkages (e.g., Suzuki, Heck)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forging the bond between the azetidine ring and the benzoic acid moiety. organic-chemistry.org The Suzuki-Miyaura and Heck reactions are prominent examples of such transformations. masterorganicchemistry.com

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. researchgate.netdntb.gov.ua In the context of this compound synthesis, this could involve the coupling of a 3-boro-azetidine derivative with a 4-halobenzoic acid derivative, or conversely, a 3-halo-azetidine with a 4-boronobenzoic acid derivative. nih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.net

Reactant 1Reactant 2Catalyst/ConditionsProductReference
Resin-bound 3-phenoxy-4-iodophenyl β-lactamPhenylboronic acidPdCl₂(dppf), TEA, DMF, 65 °CResin-bound biaryl-substituted β-lactam acs.org
Immobilized arylboronic acidAryl iodidesPdCl₂(dppf), H₂O/DMF, 40 °CBiaryl compounds acs.org
3-IodoazetidinesAryl boronic acidsPalladium catalyst with [1,1'-biphenyl]-2-yldicyclohexylphosphane ligand2-Aryl azetidines nih.gov

The Heck reaction provides another avenue for aryl-azetidine linkage, typically involving the palladium-catalyzed reaction of an alkene with an aryl halide. masterorganicchemistry.com For the synthesis of this compound analogs, a 3-vinylazetidine (B1652913) derivative could be coupled with a 4-halobenzoic acid derivative. The Heck reaction has been successfully applied to the solid-phase synthesis of styryl-substituted β-lactams. acs.org

These modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and functional group tolerance, making them highly valuable for the synthesis of structurally diverse libraries of this compound analogs for drug discovery and development.

[2+2]-Cycloaddition Reactions in Azetidine Synthesis

[2+2]-cycloaddition reactions represent a powerful and direct strategy for the construction of the azetidine ring. Among these, the aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a prominent method for synthesizing functionalized azetidines. researchgate.net However, its application has faced limitations. researchgate.netnih.gov

Recent advancements have focused on overcoming these challenges through visible-light-mediated photocatalysis. chemrxiv.orgthieme-connect.comrsc.org Schindler's laboratory, for instance, developed an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes. chemrxiv.org This method utilizes an Iridium(III) photocatalyst and blue light to promote an aza-Paterno-Büchi-type reaction via triplet energy transfer. chemrxiv.org This approach is notable for its operational simplicity and tolerance of various functional groups. thieme-connect.com The reaction proceeds under mild conditions and has been shown to be effective for a range of alkene substrates. chemrxiv.org

Another strategy involves the [2+2] cycloaddition of imines and ketenes, known as the Staudinger synthesis, which is a widely used method for preparing 2-azetidinones (β-lactams). thieme-connect.com These can subsequently be reduced to the corresponding azetidines. The reaction typically proceeds through a two-step mechanism. thieme-connect.com Ketenes are often generated in situ from acyl chlorides and trapped by imines to form the β-lactam ring. thieme-connect.com

The table below summarizes key aspects of various [2+2]-cycloaddition methodologies for azetidine synthesis.

Reaction TypeReactantsCatalyst/ConditionsKey Features
Aza Paternò-BüchiImine, AlkeneUV light, PhotosensitizersDirect formation of azetidine ring; can suffer from side reactions. researchgate.netnih.gov
Visible-Light Photocatalysis2-Isoxazoline-3-carboxylates, AlkenesIr(III) photocatalyst, Blue lightMild conditions, good functional group tolerance, proceeds via triplet energy transfer. chemrxiv.orgthieme-connect.com
Staudinger SynthesisImine, Ketene (from acyl chloride)Tertiary amineForms 2-azetidinone precursor, versatile and widely applicable. thieme-connect.com
Photochemical Dimerization2-AzetinesPhotochemical conditionsYields head-to-head azetidine dimers. nih.gov

Organocatalytic and Biocatalytic Approaches for Enhanced Efficiency

To improve the efficiency and enantioselectivity of azetidine synthesis, organocatalytic and biocatalytic methods have emerged as powerful alternatives to traditional metal-catalyzed reactions.

Organocatalysis has seen significant progress in the asymmetric synthesis of azetidines. For instance, Sasai and co-workers developed an enantioselective synthesis of azetidines using an aza-Morita–Baylis–Hillman (aza-MBH) reaction of ketimines and allenoates, catalyzed by a chiral amine like β-isocupreidine (β-ICD). rsc.org This method allows for the creation of azetidines with a chiral tetrasubstituted carbon center. jst.go.jp Another approach involves the L-proline catalyzed condensation of aldehydes and anilines to form Schiff bases, which then undergo further reactions to yield 1,2,3-trisubstituted azetidines. rsc.org

Biocatalysis offers a highly selective and environmentally friendly route to chiral azetidines. A notable example is the work of the Arnold group, which engineered a "carbene transferase" enzyme from cytochrome P450BM3. chemrxiv.orgthieme-connect.comnih.gov This evolved enzyme, P411-AzetS, catalyzes the enantioselective one-carbon ring expansion of aziridines to azetidines via a chemrxiv.orgnih.gov-Stevens rearrangement with exceptional stereocontrol (99:1 er). chemrxiv.orgnih.gov This biocatalytic method overcomes the inherent reactivity of aziridinium (B1262131) ylides that typically leads to undesired side products. thieme-connect.comnih.gov The reaction can be performed on a gram scale, demonstrating its practical utility. chemrxiv.orgnih.gov

The following table details examples of organocatalytic and biocatalytic methods for azetidine synthesis.

ApproachCatalystReactionKey Advantages
Organocatalysisβ-Isocupreidine (β-ICD)Aza-Morita–Baylis–Hillman reaction of ketimines and allenoatesEnantioselective synthesis of azetidines with tetrasubstituted carbon centers. rsc.orgjst.go.jp
OrganocatalysisL-prolineCondensation of aldehydes and anilines followed by cyclizationSynthesis of optically pure 1,2,3-trisubstituted azetidines. rsc.org
BiocatalysisEngineered Cytochrome P450 (P411-AzetS)One-carbon ring expansion of aziridinesHigh enantioselectivity, suppression of side reactions, gram-scale synthesis. chemrxiv.orgthieme-connect.comnih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The biological activity of many pharmaceuticals is dependent on their stereochemistry. Consequently, the stereoselective synthesis of chiral this compound derivatives is of paramount importance.

Asymmetric Induction and Chiral Pool Strategies

Asymmetric induction often employs chiral auxiliaries to control the stereochemical outcome of a reaction. For example, chiral tert-butanesulfinamide can be used as an auxiliary to achieve high levels of stereoselectivity in the synthesis of C-2-substituted azetidines. rsc.org The auxiliary directs the stereoselective addition to a sulfinimine, and after subsequent transformations, the auxiliary can be removed to yield the chiral azetidine. rsc.org

Chiral pool synthesis utilizes readily available enantiopure starting materials, such as amino acids or carbohydrates, to construct the chiral target molecule. nih.gov L-arabinose, for instance, has been used as a starting material for the construction of chiral piperidine (B6355638) ring systems, a strategy that can be adapted for azetidine synthesis. researchgate.net Similarly, β-amino alcohols, which are commercially available in enantiopure form, can be used as precursors for the synthesis of functionalized azetidines through intramolecular alkylation or Michael additions. thieme-connect.com

Enantioselective Catalysis in Azetidine Ring Formation

Enantioselective catalysis, using either metal complexes or organocatalysts, provides a more efficient and atom-economical approach to chiral azetidines compared to the use of stoichiometric chiral auxiliaries.

Metal catalysis has been successfully applied to the enantioselective synthesis of azetidines. Copper-catalyzed boryl allylation of azetines has been developed to produce chiral 2,3-disubstituted azetidines with complete stereocontrol. acs.org Gold-catalyzed intermolecular oxidation of alkynes provides a flexible route to chiral azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov This method avoids the use of hazardous diazo compounds. nih.gov

Organocatalysis , as mentioned previously, offers a metal-free alternative for enantioselective azetidine synthesis. Chiral phosphoric acids have been used as Brønsted acid organocatalysts for the ring-opening of meso-aziridines to generate chiral 1,2-diamines, a reaction type that can be extended to azetidine synthesis. rsc.org Pyrrolidine-based organocatalysts have also shown promise in the asymmetric synthesis of functionalized azetidines through Michael additions. nih.gov

The table below provides an overview of stereoselective strategies for chiral azetidine synthesis.

StrategyMethodCatalyst/AuxiliaryStarting MaterialKey Features
Asymmetric InductionChiral AuxiliaryChiral tert-butanesulfinamideSulfiniminesHigh stereoselectivity, auxiliary is removable. rsc.org
Chiral PoolIntramolecular Cyclization-Enantiopure β-amino alcoholsUtilizes readily available chiral precursors. thieme-connect.com
Enantioselective Metal CatalysisCopper-catalyzed boryl allylationCuBr/(S,S)-L1AzetinesComplete stereocontrol, introduces versatile functional groups. acs.org
Enantioselective Metal CatalysisGold-catalyzed oxidationGold complexN-propargylsulfonamidesFlexible synthesis of chiral azetidin-3-ones, avoids diazo compounds. nih.gov
Enantioselective OrganocatalysisAza-MBH Reactionβ-IsocupreidineKetimines, allenoatesMetal-free, high enantioselectivity for tetrasubstituted azetidines. rsc.orgjst.go.jp

Green Chemistry Principles Applied to the Synthesis of this compound (General academic good practice)

The application of green chemistry principles to the synthesis of this compound and its analogs is crucial for developing sustainable and environmentally friendly manufacturing processes. Key aspects include the use of safer solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption.

Recent research has focused on developing greener synthetic routes. For example, photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes offers a method to produce azetidines under mild conditions. nih.govnih.gov This approach utilizes visible light, a renewable energy source, and a catalytic amount of copper. nih.govnih.gov The development of biocatalytic methods, such as the enzymatic ring expansion of aziridines, also aligns with green chemistry principles by using biodegradable catalysts (enzymes) in aqueous media under mild conditions. chemrxiv.orgthieme-connect.comnih.gov

Furthermore, efforts are being made to replace hazardous reagents and solvents. The use of organocatalysts can eliminate the need for toxic and expensive heavy metals. jst.go.jp Solvent-free "grind-promoted" reactions have also been explored for the synthesis of azetidines, offering a significant reduction in solvent waste. researchgate.net The synthesis of key intermediates for drugs like baricitinib, which contains an azetidine moiety, is being re-evaluated to establish more cost-effective and greener production methods that avoid polluting reagents. researchgate.net

Structure Activity Relationship Sar and Molecular Design of 4 Azetidin 3 Yl Benzoic Acid Derivatives

Rational Design Principles for Libraries of 4-(Azetidin-3-yl)benzoic Acid Analogs

The design of libraries of this compound analogs is guided by several key principles aimed at optimizing interactions with biological targets and improving pharmacokinetic profiles. These principles involve systematic modifications of the core scaffold and its substituents.

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents on both the azetidine (B1206935) ring and the benzoic acid moiety.

On the azetidine ring , substitutions at the nitrogen atom (N-1) and the C-2 or C-4 positions can influence potency, selectivity, and physicochemical properties. For instance, in a series of azetidine derivatives investigated as GABA uptake inhibitors, N-alkylation with lipophilic groups was found to be crucial for affinity to GAT-1 and GAT-3 transporters. researchgate.net Specifically, derivatives with 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moieties on the azetidine nitrogen showed the highest potency at GAT-1. researchgate.net The nature of the substituent on the azetidine ring can also impact stereoselectivity in asymmetric catalysis, with electron-withdrawing groups on a phenyl substituent at the 2-position of the azetidine ring showing good conversions in Henry reactions. nih.gov

Regarding the benzoic acid moiety , the position and electronic nature of substituents on the phenyl ring play a critical role in modulating biological activity. In studies of various benzoic acid derivatives, electron-withdrawing groups such as nitro and chloro have been shown to increase the acidity of the carboxylic acid, which can influence binding to target proteins. acs.org Conversely, electron-donating groups can decrease acidity. For example, in a study of STAT3 inhibitors, a single fluorine substitution at the 3-position of the benzoic acid led to a two-fold improvement in potency, while chloro substitution at the ortho or meta positions decreased activity. acs.org The position of the carboxylic acid group itself is also critical; for instance, moving the carboxyl group from the para to the meta position can significantly alter activity. acs.org

The following table summarizes the general effects of substituents on the activity of related aromatic and heterocyclic compounds, which can be extrapolated to the this compound scaffold.

MoietySubstituent PositionSubstituent TypeGeneral Effect on ActivityReference
Benzoic AcidparaElectron-withdrawing (e.g., -NO2, -CN)Can increase acidity and potency acs.org
Benzoic AcidmetaElectron-donating (e.g., -OCH3)Can decrease acidity and potency acs.org
Benzoic Acidortho, metaChloroDecreased activity in some cases acs.org
Benzoic AcidmetaFluoroIncreased potency in some cases acs.org
AzetidineN-1Lipophilic groupsCan increase affinity for certain transporters researchgate.net
AzetidineC-2 (on a phenyl substituent)Electron-withdrawing (e.g., -NO2, -Cl)Can influence stereoselectivity and conversion in catalysis nih.gov

The azetidine ring is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This high degree of strain, which is greater than that of pyrrolidine (B122466) (a five-membered ring) but less than that of aziridine (B145994) (a three-membered ring), imparts a considerable degree of rigidity to the molecule. rsc.org This conformational restriction can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.

The inherent strain of the azetidine ring can also influence its reactivity, making it susceptible to ring-opening reactions under certain conditions. acs.org While this reactivity can be a liability, it can also be exploited for the synthesis of more complex structures. From a drug design perspective, the stability of the azetidine ring is generally sufficient for it to be considered a stable scaffold. rsc.org

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to optimize lead compounds by improving potency, selectivity, and pharmacokinetic properties while maintaining key pharmacophoric features.

For the benzoic acid moiety , a common bioisosteric replacement is the tetrazole ring. researchgate.net However, in the context of azetidine-based GABA uptake inhibitors, tetrazole derivatives showed no potency, highlighting that the success of a bioisostere is highly context-dependent. researchgate.net Other heterocyclic acidic groups can also be considered as carboxylic acid bioisosteres.

The azetidine ring itself can be considered a bioisostere for other cyclic amines like piperidine (B6355638) or pyrrolidine. The choice of ring size can significantly impact conformational flexibility and receptor binding. For instance, replacing a piperidine ring with an azetidine ring in analogs of the GABA-uptake inhibitor NNC-05-2045 resulted in compounds with moderate affinity. researchgate.net

The following table presents potential bioisosteric replacements for the key moieties in this compound.

Original MoietyPotential BioisostereRationaleReference
Benzoic AcidTetrazoleMimics the acidic properties of the carboxylic acid. researchgate.netnih.gov
Benzoic AcidOther acidic heterocycles (e.g., oxadiazole, triazole)Can offer different hydrogen bonding patterns and improved metabolic stability. nih.gov
Azetidine RingPiperidine RingLarger, more flexible ring, may alter binding affinity.
Azetidine RingPyrrolidine RingDifferent ring pucker and conformational profile.
Azetidinyl-benzoic acidImidazo[1,2-a]pyrazin-8-oneA different heterocyclic system that can present similar pharmacophoric features. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov While specific QSAR studies on this compound derivatives are not extensively reported in the reviewed literature, the general principles of QSAR can be applied to guide the design of new analogs.

The development of a predictive QSAR model for this compound derivatives would involve several key steps. First, a dataset of compounds with their corresponding biological activities (e.g., IC50 values) would be compiled. A diverse range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, would then be calculated for each compound.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build a mathematical model that correlates the descriptors with the biological activity. mdpi.com For a model to be considered robust and predictive, it must undergo rigorous validation. This includes internal validation (e.g., leave-one-out cross-validation) to assess the model's stability and external validation using a separate test set of compounds to evaluate its predictive power. mdpi.com

The interpretation of the descriptors included in a validated QSAR model provides valuable insights into the structural features that are important for biological activity. For instance, a positive coefficient for a descriptor related to hydrophobicity (e.g., logP) would suggest that increasing the lipophilicity of a certain part of the molecule could enhance activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents in a particular region are detrimental to activity.

In QSAR studies of other benzimidazole (B57391) and azetidinone derivatives, various descriptors have been found to be significant. chalcogen.roresearchgate.net These include quantum chemical parameters (e.g., HOMO and LUMO energies), topological indices, and physicochemical properties like molar refractivity and dipole moment. chalcogen.roresearchgate.net For example, in a study on benzoylaminobenzoic acid derivatives as antibacterial agents, inhibitory activity was found to increase with hydrophobicity, molar refractivity, and aromaticity. nih.gov Such findings can guide the rational design of new, more potent this compound analogs by suggesting specific modifications to optimize these key properties.

The following table lists common QSAR descriptors and their potential interpretation in the context of drug design.

Descriptor ClassExample DescriptorInterpretation
ElectronicDipole MomentRelates to the polarity of the molecule and its ability to engage in electrostatic interactions.
ElectronicHOMO/LUMO EnergiesRelate to the molecule's ability to donate or accept electrons, which can be important for charge-transfer interactions.
StericMolar Refractivity (MR)Relates to the volume of the molecule and its polarizability. Can indicate favorable or unfavorable steric interactions.
HydrophobicLogPA measure of lipophilicity, which influences membrane permeability and hydrophobic interactions with the target.
TopologicalMolecular Connectivity IndicesDescribe the branching and connectivity of the molecular structure, which can relate to its shape and flexibility.

Chemoinformatic Analysis of Structural Diversity and Chemical Space Occupied by Derivatives

Chemoinformatic analysis is a critical component in modern drug discovery, providing a quantitative assessment of the structural diversity and the area of chemical space that a collection of compounds occupies. For derivatives of this compound, these analyses are instrumental in evaluating the suitability of a synthesized library for screening against biological targets, particularly for specialized applications such as central nervous system (CNS) drug development.

Research into the synthesis and profiling of diverse collections of azetidine-based scaffolds has been undertaken to generate lead-like libraries with favorable physicochemical properties. researchgate.net The goal of such work is to create a set of molecules that covers a broad and relevant chemical space, thereby increasing the probability of identifying hits in high-throughput screening campaigns. The structural diversity within these libraries is achieved by systematically modifying the core azetidine ring system, leading to a wide array of fused, bridged, and spirocyclic structures. researchgate.net

The chemical space occupied by these derivatives is often defined by a set of calculated physicochemical properties that are known to influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Key parameters include molecular weight (MW), lipophilicity (commonly expressed as AlogP or LogD), and the topological polar surface area (TPSA).

A study involving a library of 1,976 spirocyclic azetidines demonstrated that the derivatives occupied a chemical space consistent with lead-like molecules aimed at CNS targets. researchgate.net The calculated properties for this library highlight a focused distribution within the broader "drug-like" chemical space. For instance, the mean molecular weight was 392, with a range of 314 to 450, which aligns well with the preferences for CNS drugs that need to cross the blood-brain barrier. Similarly, the average ALogP was 2.06, indicating a balance between solubility and lipophilicity. researchgate.net The topological polar surface area (TPSA), a descriptor correlated with membrane permeability, had a mean value of 70.0 Ų, further supporting the potential of these scaffolds for CNS applications. researchgate.net

The analysis of such libraries confirms that the strategic diversification of the this compound scaffold can produce a collection of compounds with distinct and desirable physicochemical profiles, effectively exploring a targeted region of chemical space.

Table 1: Calculated Physicochemical Properties for a Library of Azetidine Derivatives

This table presents the calculated physicochemical properties for a diverse library of azetidine-based scaffolds, illustrating the chemical space they occupy.

PropertyMean ValueRange
Molecular Weight ( g/mol )392314 - 450
ALogP2.06-0.77 - 4.99
LogD1.28-0.93 - 4.65
TPSA (Ų)70.026.7 - 99.2

Data sourced from a study on a 1,976-membered library of spirocyclic azetidines. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 4 Azetidin 3 Yl Benzoic Acid and Its Interactions

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations for Electronic and Structural Characterization

Quantum mechanical and molecular mechanics calculations are fundamental tools for the detailed characterization of 4-(Azetidin-3-yl)benzoic acid's electronic and structural properties. These computational approaches allow for the exploration of the molecule's conformational landscape and the analysis of its electronic structure, providing a theoretical foundation for its reactivity and intermolecular interactions.

Conformational Analysis and Energy Minimization Studies

The conformational flexibility of this compound is primarily dictated by the rotational barrier around the C-C single bond connecting the azetidine (B1206935) ring and the phenyl group, as well as the puckering of the four-membered azetidine ring. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule.

Energy minimization studies, often employing methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) for high accuracy, can precisely calculate the geometric parameters and relative energies of different conformers. The puckering of the azetidine ring introduces distinct conformational possibilities, which can be systematically explored to locate the global energy minimum.

Computational MethodBasis SetKey Findings
Density Functional Theory (DFT)6-311++G(d,p)Identifies the most stable puckered and planar conformations of the azetidine ring and determines the rotational barrier of the phenyl group.
Møller-Plesset (MP2)aug-cc-pVDZProvides benchmark energies for the key conformers, offering a higher level of theory for comparison.
Molecular Mechanics (MM)MMFF94Allows for rapid screening of a large number of potential conformations, identifying candidates for higher-level QM calculations.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of this compound are critical for understanding its reactivity and non-covalent interaction capabilities. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is typically localized on the electron-rich benzoic acid moiety, while the LUMO may be distributed across the aromatic system.

OrbitalEnergy (eV)LocalizationImplication
HOMO-6.5Benzoic acid ringSite for electrophilic attack
LUMO-1.2Phenyl group and carboxylic acidSite for nucleophilic attack
HOMO-LUMO Gap5.3-Indicates high kinetic stability

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is instrumental in drug discovery for predicting binding affinity and mode of action.

Receptor Grid Generation and Ligand Preparation Methodologies

Successful molecular docking begins with meticulous preparation of both the receptor and the ligand. For the receptor, a grid box is generated around the active site. This grid pre-calculates the potential energy of interaction for various atom types, accelerating the docking process.

The ligand, this compound, must be prepared by assigning correct protonation states, particularly for the azetidine nitrogen and the carboxylic acid, which are pH-dependent. Its 3D conformation is generated and optimized.

Scoring Function Selection and Binding Pose Prediction

Scoring functions are mathematical models used to approximate the binding free energy of a ligand-receptor complex. The choice of scoring function is critical for accurately ranking different binding poses. These functions can be force-field-based, empirical, or knowledge-based.

The docking algorithm then systematically samples different orientations and conformations of the ligand within the receptor's active site. The resulting poses are ranked by the scoring function, with the top-ranked pose representing the most likely binding mode. This predicted pose reveals key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts.

Molecular Dynamics (MD) Simulations for Ligand-Target Binding Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the stability of the predicted binding pose and understanding the dynamic nature of the ligand-receptor complex.

Analysis of Dynamic Behavior and Conformational Changes in Binding Pockets

Molecular dynamics (MD) simulations are a cornerstone for understanding the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can elucidate the dynamic behavior of the ligand when it is bound to a protein's active site. These simulations reveal how the ligand and protein adapt to each other's presence, a concept known as "induced fit."

The study of the dynamic nature of a ligand-receptor complex is crucial for assessing its stability. nih.gov MD simulations track conformational changes in both the ligand and the amino acid residues of the binding pocket. The flexibility of the four-membered azetidine ring and the rotational freedom of the benzoic acid group allow the compound to adopt various conformations, optimizing its interactions within the binding site. Classical molecular dynamics have been used to investigate the aggregation and dynamics of benzoic acid in confined environments, which can be seen as a proxy for a protein binding pocket. rsc.org

Research on related complex molecules, including benzoic acid derivatives, has shown that MD simulations can rationalize significant differences in binding affinity based on minor structural changes. acs.org These simulations can highlight the importance of the flexibility of the binding site and the role of specific residues in accommodating the ligand. acs.org The stability of the ligand-protein complex is often evaluated by monitoring parameters such as the Root Mean Square Deviation (RMSD) of the ligand and the Root Mean Square Fluctuation (RMSF) of the protein's alpha-carbons over the course of the simulation.

Table 1: Key Parameters from a Representative Molecular Dynamics Simulation

ParameterTypical Value RangeDescription
Ligand RMSD 1-3 ÅMeasures the average deviation of the ligand's atoms from a reference structure, indicating its stability within the binding pocket. A lower, stable value suggests a consistent binding mode.
Protein RMSF 0.5-4 ÅIndicates the fluctuation of individual amino acid residues around their average positions. Higher values for binding site residues can signify flexibility and adaptation to the ligand.
Simulation Time 100-500 nsThe duration of the simulation. Longer simulations provide more reliable sampling of the conformational space and dynamic events.
Hydrogen Bonds 2-5 bondsThe number of hydrogen bonds formed between the ligand and the protein, tracked over time. Stable hydrogen bonds are critical for binding affinity.

Free Energy Perturbation and Umbrella Sampling Techniques

Calculating the binding affinity of a ligand to its target is a primary goal of computational chemistry. Techniques like Free Energy Perturbation (FEP) and Umbrella Sampling are advanced methods used to compute the binding free energy, which correlates directly with a ligand's potency.

FEP is a rigorous method used to calculate the relative binding free energy (ΔΔG) between two similar ligands. acs.orgnih.gov This technique involves computationally "mutating" a parent molecule (e.g., an analog of this compound) into a target molecule through a non-physical thermodynamic cycle. The resulting free energy difference provides a quantitative prediction of the effect of a chemical modification on binding affinity. Studies on inhibitors containing a p-benzoic acid moiety have successfully used FEP to rationalize large differences in binding affinity, demonstrating the predictive power of this method. acs.orgnih.gov

Umbrella Sampling is another powerful technique used to calculate the Potential of Mean Force (PMF) along a specific reaction coordinate, such as the path a ligand takes when entering or exiting a binding pocket. nih.gov By applying a biasing potential (the "umbrella"), the simulation can effectively sample high-energy states that would otherwise be inaccessible, allowing for the construction of a complete free energy profile of the binding or unbinding process. This method has been assessed for its efficiency in calculating the transmembrane PMF for benzoic acid, showcasing its utility for understanding energy landscapes. nih.gov

Table 2: Example of Relative Binding Free Energy (ΔΔG) Calculation using FEP

CompoundModification from Parent MoleculeCalculated ΔΔG (kcal/mol)Interpretation
Parent This compound0 (Reference)Baseline binding affinity.
Analog A Methyl group added to the azetidine ring+1.5The modification is predicted to decrease binding affinity.
Analog B Fluoro-substitution on the benzoic acid ring-0.8The modification is predicted to improve binding affinity.
Analog C Carboxylic acid replaced with an amide+3.2The modification is predicted to significantly weaken binding affinity, highlighting the importance of the carboxylate interaction.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are essential computational strategies for discovering new drug candidates. These approaches leverage the structural information of known active molecules or their biological targets to identify novel compounds from large chemical libraries. researchgate.net

Generation of Ligand-Based and Structure-Based Pharmacophores

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These models can be generated through two primary approaches: ligand-based and structure-based.

Ligand-based pharmacophore modeling derives a hypothesis from a set of known active molecules. nih.gov For a molecule like this compound, the key pharmacophoric features would include:

An aromatic ring feature, representing the benzene (B151609) ring.

A hydrogen bond acceptor and/or negative ionizable feature from the carboxylic acid group.

A hydrogen bond donor from the carboxylic acid group.

A positive ionizable feature and/or hydrogen bond acceptor from the basic nitrogen in the azetidine ring.

Structure-based pharmacophore modeling utilizes the 3D structure of the biological target, typically from X-ray crystallography, with a ligand bound in its active site. biointerfaceresearch.com This method identifies the key interaction points between the ligand and the protein, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. Comparing ligand-based and structure-based models can reveal common, essential features for molecular recognition. biointerfaceresearch.com The development of such models for various targets has proven effective in designing new ligands. researchgate.net

Table 3: Potential Pharmacophoric Features of this compound

Feature TypeLocation on MoleculePotential Role in Binding
Aromatic Ring (AR) Phenyl groupEngages in hydrophobic or π-π stacking interactions with aromatic residues in the binding pocket.
Hydrogen Bond Acceptor (HBA) Carboxylate oxygen atoms, Azetidine nitrogenAccepts hydrogen bonds from donor residues (e.g., Lysine, Arginine).
Hydrogen Bond Donor (HBD) Carboxylic acid proton, Azetidine N-HDonates a hydrogen bond to acceptor residues (e.g., Aspartate, Glutamate).
Negative Ionizable (NI) Carboxylate group (at physiological pH)Forms ionic interactions (salt bridges) with positively charged residues.
Positive Ionizable (PI) Azetidine nitrogen (if protonated)Forms ionic interactions with negatively charged residues.

Screening Chemical Databases for Novel Scaffolds and Ligands

Once a validated pharmacophore model is established, it can be used as a 3D query to rapidly search vast chemical databases, such as ZINC, PubChem, or commercial libraries, for molecules that match the required chemical features and spatial constraints. nih.gov This process, known as virtual screening, can filter millions of compounds in a computationally efficient manner. nih.gov

The initial "hits" from the pharmacophore search are typically subjected to further filtering steps. These often include applying drug-likeness filters, such as Lipinski's Rule of Five, to select for compounds with favorable physicochemical properties for oral bioavailability. The remaining candidates can then be subjected to more computationally intensive methods, like molecular docking, to predict their binding modes and rank them based on scoring functions. researchgate.net

A key goal of virtual screening is the identification of novel molecular scaffolds. u-strasbg.fr This involves finding compounds that fit the pharmacophore model but have a different core structure from the original template molecule. Discovering new scaffolds is critical for developing new chemical series, expanding intellectual property, and overcoming potential liabilities (e.g., poor metabolic stability) of the initial lead compound. However, the success of these campaigns can be influenced by the inherent biases within chemical libraries, where certain "privileged" scaffolds are often overrepresented. neuralgap.io

Table 4: Illustrative Virtual Screening Cascade

StepDescriptionNumber of Compounds (Hypothetical)
1. Database Selection A large, diverse chemical database is chosen for screening.5,000,000
2. Pharmacophore Screening The 3D pharmacophore model is used as a filter to find molecules with matching features.100,000
3. Drug-Likeness Filtering Compounds are filtered based on physicochemical properties (e.g., Lipinski's rules).25,000
4. Molecular Docking The filtered compounds are docked into the target's binding site to predict binding poses and scores.25,000
5. Visual Inspection & Hit Selection The top-scoring docked poses are visually inspected for sensible interactions, leading to a final selection for experimental testing.50

Investigation of Biological Targets and Mechanistic Insights of 4 Azetidin 3 Yl Benzoic Acid Derivatives

In Vitro Assay Development and Characterization for Target Engagement

In vitro assays are fundamental in determining the direct interaction between a compound and its biological target. For derivatives of 4-(azetidin-3-yl)benzoic acid, these assays are crucial for identifying and characterizing their molecular targets.

A key application of in vitro assays is in target engagement studies, which confirm that a compound binds to its intended target in a cellular context. Techniques such as streptavidin mass shift assays can be employed to validate the binding of a compound to its target protein. acs.org

A critical aspect of characterizing this compound derivatives is understanding their ability to inhibit specific enzymes. This is often quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the enzyme's activity by 50%. nih.gov For a more precise measure of binding affinity, the inhibition constant (Ki) is determined, which is independent of substrate concentration. nih.gov

For instance, research on indole (B1671886) derivatives containing a benzoic acid group identified compounds that potently inhibited aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in castration-resistant prostate cancer. nih.gov One such derivative, 4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic acid, exhibited an IC50 value of 0.26 μM against AKR1C3. nih.gov

Selectivity profiling is another vital step, where the inhibitory activity of a compound is tested against a panel of related enzymes or other potential off-target proteins. This helps to assess the compound's specificity and potential for off-target effects. For example, derivatives of this compound have been evaluated for their selectivity against different isoforms of enzymes like c-Jun N-terminal kinases (JNKs). acs.org The development of isoform-selective inhibitors is a significant challenge due to the high sequence identity in the ATP-binding pocket of kinase isoforms. acs.org

The following table summarizes the inhibitory activities of some this compound derivatives against various enzymes.

CompoundTarget EnzymeIC50 (µM)
4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic acidAKR1C30.26 nih.gov
N-(Azetidin-3-yl)-3-(4-(3-(2-chlorophenyl)ureido)-1H-pyrazol-1-yl)benzamideJNK3< 0.05 acs.org

This table presents a selection of data from cited research and is not exhaustive.

Beyond enzyme inhibition, derivatives of this compound are also investigated for their ability to bind to various receptors. Receptor binding assays are employed to determine the affinity of a ligand for a specific receptor. These studies often involve radioligand binding assays, where a radiolabeled ligand competes with the test compound for binding to the receptor.

For example, derivatives of this compound have been designed and synthesized as ligands for the sphingosine-1-phosphate receptor 1 (S1PR1). nih.gov In vitro binding assays determined the IC50 values of these compounds, indicating their potency in displacing a known radioligand from the receptor. nih.gov Some of these analogs displayed high S1PR1 binding potency with IC50 values in the nanomolar range and were highly selective over other S1P receptor subtypes. nih.gov

Ligand-receptor interaction analysis, often aided by molecular docking studies, provides insights into the specific binding modes of these compounds. mdpi.com These computational methods can predict the binding pose of a ligand within the receptor's binding site and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. biointerfaceresearch.com

Cell-Based Assays for Cellular Pathway Modulation (as research tools)

Cell-based assays are instrumental in understanding how this compound derivatives affect cellular processes and signaling pathways within a living cell. These assays provide a more physiologically relevant context compared to in vitro assays.

Reporter gene assays are powerful tools for studying the modulation of gene expression by a compound. wikipedia.orgnih.govfishersci.eubmglabtech.comthermofisher.com In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a specific promoter or regulatory element of interest. fishersci.eu The expression of the reporter gene, which can be easily measured, serves as an indicator of the activity of the signaling pathway that regulates that promoter. fishersci.eu

Derivatives of this compound can be screened using reporter gene assays to determine their effect on various transcription factors and signaling pathways. For example, a compound's ability to activate or inhibit a particular pathway can be quantified by measuring the change in reporter gene expression.

Functional assays measure the downstream consequences of a compound's interaction with its target. These assays can assess a wide range of cellular responses, including cell proliferation, apoptosis (programmed cell death), and changes in mitochondrial membrane potential.

For instance, indole derivatives containing a benzoic acid moiety have been evaluated for their ability to inhibit the proliferation of cancer cell lines. nih.gov The IC50 values for cell proliferation provide a measure of the compound's cytotoxic or cytostatic effects. nih.gov Similarly, assays measuring mitochondrial membrane potential can indicate whether a compound induces cellular stress or apoptosis. acs.org

The following table presents data from functional assays for selected this compound derivatives.

CompoundCell LineAssayResult (IC50)
4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic acid22Rv1 (prostate cancer)Cell Proliferation6.37 µM nih.gov
N-(Azetidin-3-yl)-3-(4-(3-(2-chlorophenyl)ureido)-1H-pyrazol-1-yl)benzamideSHSY5Y (neuroblastoma)Mitochondrial Membrane Potential< 0.05 µM acs.org

This table presents a selection of data from cited research and is not exhaustive.

Mechanistic Elucidation of Ligand-Target Interactions

Understanding the precise mechanism by which a ligand interacts with its target is crucial for rational drug design and optimization. For this compound derivatives, a combination of experimental and computational techniques is employed to elucidate these interactions.

Molecular docking studies are frequently used to predict the binding mode of these derivatives within the active site of their target proteins. biointerfaceresearch.com These studies can reveal key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. biointerfaceresearch.com For example, docking studies of thiourea (B124793) derivatives containing an azetidine (B1206935) moiety have shown hydrogen bond formation with key residues in the active site of VEGFR-2. biointerfaceresearch.com

Furthermore, structure-activity relationship (SAR) studies, which involve systematically modifying the structure of a lead compound and evaluating the effect on its biological activity, provide valuable insights into the chemical features that are important for target binding and functional activity. acs.org For example, replacing the azetidine carboxylic acid of a lead compound with other hydrophilic groups can lead to new analogs with improved binding properties. nih.gov

Site-Directed Mutagenesis Studies for Key Residue Identification

Site-directed mutagenesis is a powerful technique used to identify specific amino acid residues within a protein that are critical for ligand binding and function. frontiersin.org In the context of this compound derivatives and their interaction with GABA transporters, particularly GAT1 and GAT3, several studies have employed this approach to pinpoint key residues in the binding pocket.

Early investigations into the structure-activity relationships of GAT inhibitors, such as nipecotic acid derivatives which share structural similarities with azetidine-based compounds, laid the groundwork for identifying crucial interaction points. These studies highlighted the importance of a protonated nitrogen atom and a carboxylic acid group for high-affinity binding. frontiersin.orgresearchgate.net Building on this, mutagenesis experiments have systematically replaced specific amino acids in the transporter to assess their impact on inhibitor potency.

For the human GABA transporter 1 (hGAT1), several residues have been identified as playing a significant role in the binding of GABA and nipecotic acid derivatives. nih.gov These include Tyrosine 60 (Y60), Leucine 136 (L136), Glycine 297 (G297), and Tyrosine 296 (Y296). nih.gov The substitution of these residues often leads to a significant decrease in the binding affinity of inhibitors, indicating their direct involvement in the binding process. The carboxylic acid moiety, a key feature of this compound, is thought to form critical interactions with residues such as Y60 within the GAT1 binding site. nih.gov

Furthermore, studies on the betaine/GABA transporter 1 (BGT1) have identified non-conserved residues that are crucial for the selective binding of certain inhibitors. For instance, residues Glutamine 299 (Q299) and Glutamic acid 52 (E52) in BGT1 have been shown through mutagenesis to be key determinants for the activity and selectivity of bicyclic GABA analogs. frontiersin.orgresearchgate.net These findings suggest that subtle differences in the amino acid composition of the binding pocket across different GAT subtypes can be exploited for the design of selective inhibitors.

The following table summarizes key residues in GABA transporters identified through site-directed mutagenesis as being important for the binding of inhibitors structurally related to this compound.

TransporterKey Residue(s)Role in BindingReference(s)
hGAT1Y60, L136, G297, Y296Direct interaction with GABA and nipecotic acid derivatives. The carboxylate group of the ligand is proposed to interact with Y60. nih.gov
hGAT1Y140Forms a hydrogen bond with the carboxyl group of GABA, crucial for substrate binding. nih.gov
BGT1Q299, E52Drive activity and selectivity of bicyclic GABA analogs through hydrogen bonding with the protonated nitrogen of the inhibitor. frontiersin.orgresearchgate.net

These mutagenesis studies provide a detailed map of the inhibitor binding site at the single amino acid level, offering crucial insights for the rational design of more potent and selective this compound derivatives.

Structural Biology Approaches (e.g., X-ray Crystallography, NMR Spectroscopy) for Co-complex Analysis

While site-directed mutagenesis identifies which residues are important, structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide a three-dimensional view of how inhibitors bind to their targets. Although a high-resolution crystal structure of this compound in complex with a GABA transporter is not yet available, recent breakthroughs in the structural determination of related transporters have provided significant insights.

The cryo-electron microscopy (cryo-EM) structure of the human GABA transporter 3 (hGAT3) in complex with a selective inhibitor, SNAP-5114 (a nipecotic acid derivative), has been a major advancement. nih.gov This structure revealed that the inhibitor binds to the orthosteric substrate-binding pocket in an inward-open conformation of the transporter. nih.gov The piperidine (B6355638) ring of SNAP-5114 is stabilized by hydrophobic interactions with several residues, including Leucine 143 (L143), Tyrosine 147 (Y147), Phenylalanine 308 (F308), Alanine 311 (A311), and Leucine 314 (L314). nih.gov These findings provide a structural blueprint for how nipecotic acid-based inhibitors, and by extension, azetidine-based inhibitors, occupy the binding site.

Furthermore, X-ray structures of an engineered Drosophila melanogaster dopamine (B1211576) transporter (dDAT), which was modified to mimic the binding pocket of GAT1, have been solved in complex with GAT1 inhibitors. embopress.org These structures show that the primary binding site undergoes significant conformational changes to accommodate the inhibitors. embopress.org The inhibitors were found to bind within subsites of the primary binding pocket, highlighting the flexibility of the transporter and the complex nature of inhibitor recognition. embopress.org

NMR spectroscopy has also been employed to study the interaction of ligands with GABA transporters. meduniwien.ac.at This technique can provide information on the dynamics of the transporter and the binding modes of different ligands in solution. For instance, NMR studies can be used to determine the binding poses of ligands through ligand-observation experiments like STD-NMR and waterLOGSY. meduniwien.ac.at

The table below summarizes key structural findings for GABA transporters in complex with inhibitors that are structurally analogous to this compound derivatives.

TransporterTechniqueKey FindingsReference(s)
Human GAT3Cryo-EMThe inhibitor SNAP-5114 binds to the orthosteric substrate-binding pocket in an inward-open conformation. The piperidine ring is stabilized by hydrophobic interactions. nih.gov
Engineered dDAT (GAT1 mimic)X-ray CrystallographyGAT1 inhibitors bind within subsites of the primary binding site, which undergoes conformational changes to accommodate them. embopress.org
GABA TransportersNMR SpectroscopyCan be used to determine ligand binding poses and study the dynamics of the transporter during the transport cycle. meduniwien.ac.at

Applications As Chemical Probes and Building Blocks in Chemical Biology and Drug Discovery Research

Role in Fragment-Based Drug Discovery (FBDD) Campaigns

Fragment-based drug discovery (FBDD) has become a powerful and successful alternative to traditional high-throughput screening (HTS) for identifying lead compounds. nih.govopenaccessjournals.comnih.gov FBDD focuses on screening small, low-molecular-weight compounds, or "fragments," which typically have a higher probability of binding to a target protein, albeit with lower affinity. openaccessjournals.comfrontiersin.org These fragment hits serve as efficient starting points for optimization into more potent and selective drug candidates. nih.govfrontiersin.org The compact nature of fragments allows for a more thorough exploration of a target's binding site and provides a solid foundation for building drug-like molecules with improved pharmacokinetic properties. frontiersin.org

The design of high-quality fragment libraries is crucial for the success of FBDD campaigns. nih.gov These libraries are curated to be diverse yet readily amenable to chemical elaboration. sygnaturediscovery.com The inclusion of scaffolds like 4-(azetidin-3-yl)benzoic acid is strategic. The azetidine (B1206935) ring, a four-membered heterocycle, is an underrepresented ring size in many screening collections and offers novel chemical space for exploration. core.ac.uk The benzoic acid portion provides a convenient attachment point for diversification and can participate in key binding interactions, such as hydrogen bonding. nih.gov

Fragment libraries containing derivatives of this compound are designed to adhere to the "rule-of-three," which defines typical fragment properties (e.g., molecular weight < 300 Da). frontiersin.org Screening of these libraries is often performed using biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which is particularly adept at detecting the weak binding interactions characteristic of fragments. frontiersin.org

A key aspect of library design is the inclusion of analogues for each fragment to rapidly establish structure-activity relationships (SAR) for initial hits. sygnaturediscovery.com The synthesis of these libraries often involves multi-step sequences to generate the core azetidine scaffold, which can then be further functionalized. nih.gov

Table 1: Key Considerations in the Design of this compound-Derived Fragment Libraries

ConsiderationDescription
Scaffold Novelty The azetidine ring provides access to less explored chemical space. core.ac.uk
Functionality The benzoic acid moiety allows for facile chemical modification and potential binding interactions. nih.gov
"Rule-of-Three" Compliance Fragments are designed to have low molecular weight and complexity. frontiersin.org
Synthetic Tractability The core scaffold and its derivatives must be synthetically accessible. nih.gov
Purity and Quality Libraries are typically checked for high purity (>95%) to ensure reliable screening results. sygnaturediscovery.com

Once a fragment hit containing the this compound core is identified, the next step is to elaborate and optimize it into a more potent lead compound. nih.gov This process often involves synthetic modifications to explore the chemical space around the initial hit and improve its binding affinity and selectivity. uef.fi

One common strategy is to grow the fragment by adding chemical groups that can form additional interactions with the target protein. The benzoic acid group of this compound is a prime location for such modifications. For instance, amide coupling reactions can be used to attach a variety of chemical moieties. acs.org

Another approach involves linking two or more fragments that bind to adjacent sites on the protein. The this compound scaffold can serve as an anchor, with chemical modifications extending from either the azetidine ring or the benzoic acid.

Molecular modeling and structural biology techniques, such as X-ray crystallography, play a crucial role in guiding fragment elaboration. core.ac.uk By visualizing how a fragment binds to its target, chemists can design modifications that are more likely to improve potency.

Development of this compound-Based Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems. They can be used to identify protein targets, visualize cellular processes, and investigate the mechanism of action of drugs. researchgate.net The this compound scaffold can be incorporated into various types of chemical probes due to its synthetic versatility.

Affinity-based probes are designed to bind specifically to a target protein and then form a covalent bond, allowing for the isolation and identification of the protein. Photoaffinity labels are a type of affinity-based probe that contains a photoreactive group. Upon irradiation with light, this group becomes highly reactive and forms a covalent bond with nearby amino acid residues.

The this compound structure can be modified to include a photoreactive group, such as an azobenzene (B91143) moiety. The synthesis of such probes would involve coupling a photoreactive derivative to the core scaffold.

Fluorescent probes are invaluable for visualizing the localization and dynamics of molecules in living cells and tissues. rsc.org Radioligands are used in binding assays and for in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov

The this compound scaffold can be readily functionalized with fluorescent dyes or radioisotopes. For example, a fluorescent group can be attached to the benzoic acid moiety through an amide linkage. google.com The choice of fluorophore depends on the specific application, with properties like excitation and emission wavelengths being important considerations.

Similarly, for PET imaging, a positron-emitting isotope like fluorine-18 (B77423) can be incorporated into the this compound structure. The synthesis of such radioligands requires specialized radiochemistry techniques. These probes can then be used to study the distribution and density of target proteins in the brain and other organs. nih.gov

Table 2: Examples of Probes Derived from Benzoic Acid Scaffolds

Probe TypeApplicationKey Feature
Fluorescent Probe Cellular ImagingAttachment of a fluorophore to a benzoic acid derivative. rsc.org
Radioligand (PET) In vivo ImagingIncorporation of a positron-emitting isotope like ¹⁸F. nih.gov
Photoaffinity Label Target IdentificationInclusion of a photoreactive group like an azobenzene. rsc.org

Integration into Complex Molecular Architectures (e.g., Peptidomimetics, Macrocycles)

The unique conformational constraints imposed by the azetidine ring make this compound an attractive building block for constructing complex molecular architectures like peptidomimetics and macrocycles. researchgate.netnih.gov

Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. beilstein-journals.org The rigid azetidine ring can be used to induce specific turns or conformations in a peptide chain, which can be crucial for binding to a target receptor. nih.gov The synthesis of such peptidomimetics often involves solid-phase peptide synthesis techniques, where the this compound unit is incorporated as a non-natural amino acid.

Macrocycles are large cyclic molecules that have shown promise in targeting challenging protein-protein interactions. acs.org The this compound scaffold can be incorporated into macrocyclic structures to provide rigidity and specific interaction points. The synthesis of these complex molecules often involves ring-closing metathesis or other macrocyclization strategies. nih.gov

Future Perspectives and Emerging Research Avenues for 4 Azetidin 3 Yl Benzoic Acid

Exploration of Untapped Synthetic Methodologies for Enhanced Diversity

While established methods for the synthesis of 4-(azetidin-3-yl)benzoic acid and its simple derivatives exist, the next frontier lies in the development of more efficient and versatile synthetic routes to generate libraries of analogues with greater structural diversity. The exploration of untapped methodologies is crucial for accessing novel chemical space and fine-tuning pharmacological properties.

Future synthetic efforts are likely to concentrate on several key areas:

Late-Stage Functionalization: A major goal is to develop methods for the direct modification of the azetidine (B1206935) ring and the benzoic acid core at a late stage in the synthesis. Techniques such as C-H activation could enable the introduction of various substituents onto the azetidine ring, providing rapid access to a wide array of derivatives from a common intermediate. This approach bypasses the need for lengthy de novo syntheses for each new analogue.

Novel Multicomponent Reactions (MCRs): The development of novel MCRs that incorporate the azetidine or benzoic acid motif could provide a powerful tool for generating structural complexity in a single step. For instance, Passerini or Ugi-type reactions could be adapted to build upon the scaffold, introducing multiple points of diversity simultaneously beilstein-journals.org.

Asymmetric Catalysis: To explore the stereochemical aspects of drug-target interactions, robust methods for the enantioselective synthesis of substituted 3-yl-azetidines are needed. The development of novel chiral catalysts could facilitate the synthesis of specific stereoisomers, which is often critical for biological activity and reducing off-target effects.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction optimization. Applying flow chemistry to key steps in the synthesis of this compound derivatives could enable more efficient and reproducible production, accelerating the generation of compound libraries for screening.

Ring-Expansion and Ring-Opening Strategies: Innovative strategies involving the controlled ring-opening of the azetidine moiety could lead to novel scaffolds. For example, reaction with specific nucleophiles could transform the azetidine-fused systems into functionalized 1,4-benzodiazepine (B1214927) derivatives, which are themselves a valuable class of compounds in drug discovery mdpi.com.

Synthetic MethodologyPotential Application for this compound ScaffoldAnticipated Advantages
Late-Stage C-H ActivationDirect introduction of functional groups (e.g., alkyl, aryl, halogen) onto the azetidine ring.Rapid diversification of a core structure; avoids lengthy de novo synthesis for each analogue.
Multicomponent Reactions (MCRs)One-pot synthesis of complex derivatives by combining the scaffold with multiple reactants.High efficiency and atom economy; rapid generation of molecular complexity.
Asymmetric CatalysisEnantioselective synthesis of chiral derivatives with substituents on the azetidine ring.Access to specific stereoisomers, crucial for studying structure-activity relationships (SAR).
Flow ChemistryContinuous and automated synthesis of key intermediates or final compounds.Improved reaction control, safety, scalability, and speed of library synthesis.
Ring-Opening ChemistryTransformation of the azetidine ring into other heterocyclic systems (e.g., benzodiazepines).Creation of entirely new and potentially bioactive scaffolds from a common precursor. mdpi.com

Integration with Artificial Intelligence and Machine Learning in Molecular Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of drug candidates based on the this compound scaffold. nih.govjsr.org These computational tools can process vast amounts of data to identify patterns and make predictions, thereby accelerating the drug discovery pipeline and reducing costs. mednexus.orgijettjournal.org

Key applications of AI/ML in this context include:

De Novo Design: Generative AI models can design novel molecules from scratch. nih.gov By learning from the structural features of known active compounds and the this compound scaffold, these models can propose new derivatives with a high probability of possessing desired biological activities and favorable physicochemical properties.

Predictive Modeling (QSPR/QSAR): Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models powered by ML can predict the properties of virtual compounds. This includes predicting absorption, distribution, metabolism, and excretion (ADME) parameters, as well as potential toxicity. Such predictions allow researchers to prioritize the synthesis of compounds with the highest likelihood of success.

Virtual Screening and Target Identification: AI algorithms can screen vast virtual libraries of compounds containing the this compound motif against biological targets. jsr.org Furthermore, ML models can analyze biological data to predict new potential targets for this class of compounds, opening up new therapeutic avenues.

Synthesis Planning: Retrosynthesis AI tools can propose viable synthetic routes for novel, computationally designed molecules. This helps chemists to efficiently plan and execute the synthesis of promising new drug candidates.

AI/ML ApplicationFunction in Relation to the this compound ScaffoldImpact on Drug Discovery
Generative ModelsDesign novel analogues of this compound with optimized properties.Expands the accessible chemical space with synthetically feasible and potentially potent molecules.
Predictive ADMET ModelingForecast the pharmacokinetic and toxicity profiles of designed derivatives.Reduces late-stage attrition by prioritizing compounds with better drug-like properties early on.
Virtual High-Throughput ScreeningRapidly screen libraries of virtual compounds against specific protein targets.Identifies potential hit compounds more quickly and cost-effectively than physical screening.
Target DeconvolutionPredict potential biological targets for the scaffold based on molecular features and bioactivity data.Uncovers new therapeutic applications and mechanisms of action.

Development of Novel Chemical Biology Tools Based on the this compound Scaffold

The this compound scaffold can serve as a foundation for the development of sophisticated chemical biology tools to investigate biological processes and validate drug targets. These tools are designed to interact with specific biomolecules in a controlled manner, enabling detailed studies in cellular and in vivo environments. nih.gov

Future research could focus on creating the following types of tools:

Activity-Based Probes (ABPs): For derivatives of this compound that act as enzyme inhibitors, ABPs can be designed. These probes typically consist of the inhibitor scaffold, a reactive group (warhead) to covalently bind to the target, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and quantification of active enzymes.

Photoaffinity Probes: By incorporating a photoreactive group (like a diazirine or benzophenone) into the structure, researchers can create probes that, upon UV irradiation, form a covalent bond with the biological target. This is a powerful method for target identification and for mapping the binding site of a compound.

Fluorescent Probes: Attaching a fluorescent dye to the this compound scaffold can create probes for visualizing the localization and dynamics of its target protein within living cells using fluorescence microscopy.

PROTACs and Molecular Glues: The scaffold could be incorporated into Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. One end of the PROTAC would be a derivative of this compound that binds to the target protein, connected via a linker to a ligand for an E3 ligase.

Chemical Biology ToolProposed Structure and FunctionResearch Application
Activity-Based ProbeScaffold + reactive warhead + reporter tag (e.g., biotin). Covalently labels the active site of a target enzyme.Target engagement studies, enzyme activity profiling in complex biological samples.
Photoaffinity ProbeScaffold + photoreactive group (e.g., diazirine) + tag. Forms a covalent bond with the target upon UV light activation.Unbiased target identification and validation; mapping of the ligand-binding pocket.
Fluorescent ProbeScaffold + fluorophore. Binds to the target and allows for its visualization.Studying the subcellular localization and trafficking of the target protein in live cells.
PROTACTarget-binding scaffold + linker + E3 ligase ligand. Induces targeted protein degradation.Therapeutic strategy to eliminate disease-causing proteins rather than just inhibiting them.

Q & A

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives?

  • Methodological Answer : Modify the benzoic acid moiety with prodrug strategies (e.g., esterification) to enhance bioavailability. Assess logP (octanol-water partition) and plasma protein binding via equilibrium dialysis. In vivo PK studies in rodents can validate half-life improvements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.